Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is a chemical compound with the molecular formula C6H10Cl4O2Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. Organosilanes are widely used in various industrial and scientific applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- typically involves the reaction of dichloroethene with dimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and efficient production. The compound is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with different functional groups, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, bis[(2,2-dichloroethenyl)oxy]diethyl-
- Silane, bis[(2,2-dichloroethenyl)oxy]diphenyl-
Uniqueness
Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl- is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better reactivity and stability, making it suitable for a wider range of applications. Its ability to form strong bonds with various substrates also sets it apart from other organosilanes .
Eigenschaften
CAS-Nummer |
80525-69-5 |
---|---|
Molekularformel |
C6H8Cl4O2Si |
Molekulargewicht |
282.0 g/mol |
IUPAC-Name |
bis(2,2-dichloroethenoxy)-dimethylsilane |
InChI |
InChI=1S/C6H8Cl4O2Si/c1-13(2,11-3-5(7)8)12-4-6(9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
ALAGBCHJEKHAHF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC=C(Cl)Cl)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.